molecular formula C17H15ClN2S B12749706 5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine CAS No. 137052-93-8

5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine

Cat. No.: B12749706
CAS No.: 137052-93-8
M. Wt: 314.8 g/mol
InChI Key: RSIHZRDIXOORLO-UHFFFAOYSA-N
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Description

5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a heterocyclic compound that contains a fused diazepine ring system. This compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a subject of study in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorophenyl-substituted thiophene, the compound can be synthesized through a series of steps including halogenation, nucleophilic substitution, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. This modulation can lead to changes in neuronal excitability and neurotransmission, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-6-(2-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is unique due to its fused pyrrolo-thieno-diazepine ring system, which imparts distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

137052-93-8

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

9-(2-chlorophenyl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C17H15ClN2S/c1-11-10-21-17-13(11)9-19-16(15-7-4-8-20(15)17)12-5-2-3-6-14(12)18/h2-8,10,16,19H,9H2,1H3

InChI Key

RSIHZRDIXOORLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=CC=C4Cl

Origin of Product

United States

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